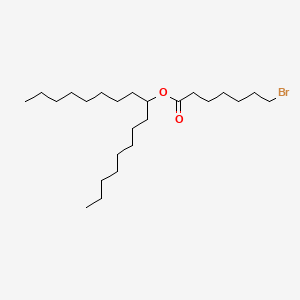

Heptadecan-9-yl 7-bromoheptanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C24H47BrO2 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

heptadecan-9-yl 7-bromoheptanoate |

InChI |

InChI=1S/C24H47BrO2/c1-3-5-7-9-11-15-19-23(20-16-12-10-8-6-4-2)27-24(26)21-17-13-14-18-22-25/h23H,3-22H2,1-2H3 |

InChI Key |

MMHWVQIQQOLJIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Heptadecan 9 Yl 7 Bromoheptanoate

Direct Esterification Approaches to Heptadecan-9-yl 7-bromoheptanoate

Direct esterification methods involve the direct reaction of a carboxylic acid with an alcohol to form an ester. For the synthesis of this compound, the primary challenge lies in the steric hindrance of the secondary alcohol, which can affect reaction rates and yields.

Acid-Catalyzed Esterification of 7-Bromoheptanoic Acid with Heptadecan-9-ol

The Fischer-Speier esterification is a classic method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. masterorganicchemistry.comyoutube.com In the case of this compound, this would involve reacting 7-bromoheptanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often through the use of a Dean-Stark apparatus. youtube.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comrsc.org For sterically hindered secondary alcohols like heptadecan-9-ol, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times, compared to primary alcohols. capes.gov.br

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Sterically Hindered Alcohols

| Catalyst | Alcohol | Carboxylic Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Secondary Alcohol | Long-chain Carboxylic Acid | Toluene (B28343) | Reflux | 24-48 | Moderate to Good |

| TsOH | Sterically Hindered Alcohol | Aliphatic Acid | Hexane (B92381) | Reflux | 48 | Variable |

| Al₂(SO₄)₃·18H₂O | Equimolar Alcohol/Acid | Various | Solvent-free | 100-120 | 5-10 | Good to Excellent researchgate.net |

This table presents generalized conditions based on literature for analogous reactions and should be considered as a starting point for the synthesis of this compound.

Steglich Esterification and Other Coupling Reagent-Mediated Syntheses

The Steglich esterification offers a milder alternative for the synthesis of esters, particularly for substrates that are sensitive to acidic conditions or are sterically demanding. organic-chemistry.orgwikipedia.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol, even a sterically hindered one like heptadecan-9-ol. organic-chemistry.org This method avoids the harsh acidic conditions of the Fischer esterification and is often carried out at room temperature. wikipedia.org A significant advantage of the Steglich esterification is its ability to efficiently couple sterically hindered alcohols with carboxylic acids. nih.gov

Table 2: Typical Reagents and Conditions for Steglich Esterification

| Coupling Agent | Catalyst | Solvent | Temperature | Key Features |

| DCC | DMAP | Dichloromethane (B109758) (DCM) | Room Temperature | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgwikipedia.org |

| DIC | DMAP | Acetonitrile (B52724) | Room Temperature | Greener solvent alternative to chlorinated solvents. nih.gov |

| EDC | DMAP | Various | Room Temperature | Water-soluble carbodiimide, simplifies byproduct removal. nih.gov |

This table summarizes common conditions for Stegliech esterification based on established protocols.

Solvent Effects and Reaction Condition Optimization in Ester Bond Formation

The choice of solvent can significantly impact the rate and equilibrium of esterification reactions. In Fischer esterification, non-polar, water-immiscible solvents like toluene or hexane are often used to facilitate the removal of water via azeotropic distillation. For Steglich esterification, aprotic polar solvents such as dichloromethane or acetonitrile are common. nih.gov Recent studies have explored greener solvent alternatives to minimize environmental impact. nih.gov

Optimization of reaction conditions is crucial, especially when dealing with sterically hindered substrates. This includes adjusting the molar ratio of reactants, catalyst loading, temperature, and reaction time to maximize the yield of this compound while minimizing potential side reactions.

Biocatalytic Synthesis of this compound

Biocatalysis, particularly using enzymes like lipases, presents a green and highly selective alternative to traditional chemical synthesis for the production of esters. nih.gov These enzymatic methods operate under mild conditions, reducing the risk of side reactions and offering high chemo-, regio-, and stereoselectivity. utupub.fi

Lipase-Mediated Esterification for this compound

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. youtube.comresearchgate.net The synthesis of this compound can be achieved by reacting 7-bromoheptanoic acid and heptadecan-9-ol in the presence of a suitable lipase (B570770). Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred due to their stability and reusability. nih.govnih.gov

The enzymatic reaction is highly selective, and lipases can often accommodate bulky secondary alcohols. rsc.org The reaction is typically carried out in an organic solvent to solubilize the long-chain substrates, although solvent-free systems are also being explored. researchgate.net Optimization of parameters such as temperature, enzyme concentration, substrate molar ratio, and water activity is critical for achieving high conversion rates. nih.govnih.gov

Table 3: Representative Lipases and Conditions for Ester Synthesis

| Lipase Source | Substrates | Solvent | Temperature (°C) | Key Findings |

| Candida antarctica Lipase B (CALB) | Aromatic alcohols and hexanoic acid | tert-Butyl methyl ether | 37 | High conversion yields (50-80%) achieved. nih.gov |

| Pseudomonas cepacia Lipase | Racemic 2-bromo tolyl acetate (B1210297) esters and octanol | Octane | Ambient | Efficient resolution of racemic bromo-esters. researchgate.net |

| Ophiostoma piceae Sterol Esterase | β-sitostanol and C16-C18 fatty acids | Isooctane | Optimized via RSM | High esterification efficiencies (86-97%) obtained. nih.govcsic.es |

| Candida rugosa Lipase | Stearic acid and various alcohols (C1-C16) | Solvent-free | Optimized via Taguchi | Conversions >90% for long-chain alcohols. mdpi.com |

This table illustrates the versatility of lipases in catalyzing esterifications with substrates structurally similar to those required for the target compound.

Enzymatic Systems for ω-Bromoalkanoate Functionalization

The presence of the bromine atom in 7-bromoheptanoic acid introduces a functional handle that can be utilized in chemoenzymatic synthesis strategies. While direct lipase-catalyzed esterification of the bromo-acid is feasible, other enzymatic systems can be employed for the functionalization of ω-bromoalkanoates. For instance, haloalkane dehalogenases could potentially be used in synthetic pathways, although their primary role is in dehalogenation.

Chemoenzymatic approaches can combine the strengths of both chemical and biological catalysis. nih.govnih.gov For example, an initial enzymatic esterification to produce this compound could be followed by a chemical modification at the bromine position. This modular approach allows for the synthesis of a variety of functionalized long-chain esters from a common intermediate.

Green Chemistry Principles in Biocatalytic Approaches

The synthesis of esters like this compound can be approached through biocatalysis, a cornerstone of green chemistry. ijarise.org This methodology utilizes enzymes, such as lipases, to catalyze reactions under mild conditions, significantly reducing the environmental impact compared to conventional chemical processes. ijarise.orgmdpi.com

The core principles of green chemistry are well-represented in biocatalytic esterification:

Use of Renewable Feedstocks : The enzyme catalysts themselves are derived from living organisms and are biodegradable. ijarise.org

Energy Efficiency : Reactions proceed at or near ambient temperature and pressure, lowering energy consumption. ijarise.org

Waste Prevention : High selectivity of enzymes minimizes the formation of by-products, leading to cleaner reactions and less waste. ijarise.org

Safer Solvents and Auxiliaries : Biocatalytic esterifications can often be performed in solvent-free systems or in benign solvents like water. rsc.orgnih.gov

Catalysis : Enzymes are highly efficient catalysts that can be reused for multiple reaction cycles, improving atom economy and reducing catalyst waste. ijarise.orgmdpi.com

Lipases, a class of hydrolase enzymes, are particularly effective for esterification. ijarise.org Commercially available immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), have demonstrated high efficacy in synthesizing a wide variety of esters, even from complex substrates, in solvent-free media. rsc.orgnih.gov This approach avoids the need for toxic solvents and simplifies product purification. nih.gov The development of such biocatalytic procedures aligns with the goals of green chemistry by creating more sustainable and economically viable manufacturing processes. nih.gov

Retrosynthetic Analysis and Precursor Synthesis for this compound

A retrosynthetic analysis of the target molecule, this compound, deconstructs the ester into its two primary precursors: an alcohol and a carboxylic acid. The ester bond can be disconnected to reveal Heptadecan-9-ol and 7-Bromoheptanoic acid as the key starting materials for a direct esterification reaction.

Synthesis of 7-Bromoheptanoic Acid

7-Bromoheptanoic acid is a functionalized fatty acid that serves as a crucial building block in various synthetic applications. medchemexpress.comcaymanchem.com It is commercially available, often used in the synthesis of inhibitors for enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt) and histone deacetylases (HDACs). medchemexpress.comcaymanchem.com

Table 1: Properties of 7-Bromoheptanoic Acid

| Property | Value | Source |

| CAS Number | 30515-28-7 | caymanchem.comchemicalbook.com |

| Molecular Formula | C₇H₁₃BrO₂ | caymanchem.comnih.gov |

| Molecular Weight | 209.08 g/mol | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | 7-bromoheptanoic acid | sigmaaldrich.com |

While it is readily purchasable, its synthesis would typically involve the bromination of a C7 precursor. For instance, it could be prepared from 7-hydroxyheptanoic acid via a substitution reaction or through the ring-opening of a suitable lactone followed by functional group manipulation. Its ester, ethyl 7-bromoheptanoate, is also a known compound used as an intermediate. nih.gov

Synthesis of Heptadecan-9-ol

Heptadecan-9-ol is a secondary fatty alcohol characterized by a hydroxyl group at the C9 position of a 17-carbon chain. chemicalbook.com It is a waxy, colorless solid at room temperature. chemicalbook.com

A common and effective laboratory synthesis involves a Grignard reaction. chemicalbook.com A solution of ethyl formate (B1220265) is added dropwise to a freshly prepared solution of octylmagnesium bromide. The Grignard reagent, formed from 1-bromooctane (B94149) and magnesium, attacks the electrophilic carbonyl carbon of the ethyl formate. After the initial reaction, a workup with an aqueous solution of ammonium (B1175870) chloride quenches the reaction and protonates the alkoxide, yielding the desired alcohol. The crude product can then be purified by recrystallization from a solvent like acetonitrile to afford Heptadecan-9-ol as a white solid with a high yield of around 89%. chemicalbook.com

Table 2: Synthesis and Properties of Heptadecan-9-ol

| Parameter | Details | Source |

| CAS Number | 624-08-8 | chemicalbook.com |

| Molecular Formula | C₁₇H₃₆O | chemicalbook.com |

| Molecular Weight | 256.47 g/mol | chemicalbook.com |

| Synthetic Route | Grignard reaction | chemicalbook.com |

| Reactants | Ethyl formate, Octylmagnesium bromide (from 1-bromooctane and Mg) | chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | chemicalbook.com |

| Yield | 89.3% | chemicalbook.com |

| Purification | Recrystallization from acetonitrile | chemicalbook.com |

| Appearance | White solid | chemicalbook.com |

Chemo-Selective Bromination Strategies for Alkane Chains

While the bromine atom in this compound is on the acid moiety, the selective functionalization of unactivated alkane chains is a significant challenge in organic synthesis. Modern methods allow for the chemo-selective bromination of C-H bonds, which could be relevant for creating analogues or other complex lipids. researchgate.netresearchgate.net

Traditional radical bromination often lacks selectivity. nih.gov However, advanced strategies have been developed to overcome this. One approach involves using N-bromoamides and visible light. researchgate.net This photocatalytic method can achieve C-H bromination at room temperature with high selectivity, even favoring secondary C-H bonds over tertiary ones, which is atypical for free-radical reactions. researchgate.net

Another strategy employs carbon tetrabromide (CBr₄) as the brominating agent in the presence of copper- or nickel-containing catalysts, which can lead to near-quantitative yields. rsc.org Oxidative bromination systems, such as using HBr with an oxidant like H₂O₂ under light irradiation, also provide an efficient and atom-economical route to alkyl bromides from alkanes. researchgate.net These methods are characterized by the use of inexpensive reagents and the absence of organic waste, making them greener alternatives to classical bromination. researchgate.net

Table 3: Modern Chemo-Selective Bromination Methods

| Method | Reagents/Conditions | Key Features | Source |

| Photocatalytic Bromination | N-bromoamides, visible light | High selectivity for secondary C-H bonds; proceeds at room temperature. | researchgate.net |

| Catalytic Bromination | CBr₄, Cu- or Ni-catalysts | Near 100% yields for alkanes and arylalkanes. | rsc.org |

| Oxidative Bromination | HBr, H₂O₂, light irradiation | High atom efficiency; inexpensive reagents; produces secondary bromides from straight-chain alkanes. | researchgate.net |

| Aerobic Bromination | NaBr/AcOH or HBr(aq), ionic liquid, air (O₂) | Transition-metal-free; controllable chemoselectivity. | nih.gov |

Advanced Purification Techniques and Scalability Studies

The synthesis of this compound, especially when targeting high purity for applications such as lipid nanoparticle formulation, requires robust purification and scalable processes. medchemexpress.com

Chromatographic Separation Methods for this compound

Following the esterification reaction, the crude product mixture will likely contain the desired ester, unreacted starting materials (Heptadecan-9-ol and 7-bromoheptanoic acid), and any by-products. Due to the non-polar nature of the target ester, normal-phase column chromatography is the most appropriate purification technique.

A typical setup would involve a silica (B1680970) gel stationary phase and a mobile phase consisting of a gradient of non-polar and slightly more polar solvents, such as a hexane/ethyl acetate mixture. The components will separate based on their polarity:

The non-polar ester product will elute first.

The more polar alcohol starting material (Heptadecan-9-ol) will elute later.

The highly polar carboxylic acid starting material (7-bromoheptanoic acid) will have the strongest interaction with the silica gel and will elute last or may be retained on the column.

Fractions would be collected and analyzed by a technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product. The solvent would then be removed under reduced pressure to yield the purified this compound. While the precursor alcohol can be purified by recrystallization, chromatography is essential for separating the final ester product from the alcohol starting material due to their similar large, non-polar structures. chemicalbook.com

Regarding scalability, biocatalytic processes offer distinct advantages. The use of immobilized enzymes like Novozym® 435 allows for easy separation of the catalyst from the reaction medium and its reuse over multiple cycles. nih.gov Studies on similar biocatalytic ester syntheses have demonstrated that optimizing reaction conditions (e.g., temperature and molar ratio of reactants) can lead to high product conversion (up to 99%) and excellent process productivity, making the method suitable for scaling up to industrial manufacturing. nih.gov

Crystallization and Polymorphism Studies of Related Fatty Acid Esters

Long-chain compounds, including fatty acid esters, are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms with different molecular packing. nih.gov The common polymorphic forms for fatty acid esters are denoted as α, β', and β, in order of increasing stability and melting point. The initial crystallization from a melt typically yields the least stable α form, which can then transform into the more stable β' and subsequently the most stable β form over time or with temperature fluctuations. This polymorphic transition is a critical consideration in product formulation and storage, as it can lead to changes in the material's properties. annualreviews.org

The crystallization kinetics and the resulting polymorphic form are influenced by several factors, including the rate of cooling, the presence of impurities, and the specific chemical structure of the ester. annualreviews.org For instance, the chain length of both the fatty acid and the alcohol moieties, as well as the degree of unsaturation, play a significant role. nih.govkuleuven.be Longer, saturated chains tend to pack more efficiently, leading to higher melting points and more stable crystalline structures. nih.gov The branched nature of the heptadecan-9-ol portion of this compound would likely introduce some disorder into the crystal packing compared to a linear analogue, potentially favoring the formation of less stable polymorphs or resulting in a lower melting point.

The terminal bromine atom in the 7-bromoheptanoate moiety is another critical factor. Its size and electronegativity could influence intermolecular interactions, potentially altering the typical packing arrangements seen in unsubstituted fatty acid esters.

Solvent-assisted crystallization is a common technique used to isolate and purify fatty acid esters and to control their crystalline form. researchgate.net The choice of solvent can significantly impact the solubility of the ester and the supersaturation level, which are key drivers of the crystallization process. annualreviews.org By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize the desired polymorph.

Interactive Table: Factors Influencing Crystallization of Fatty Acid Esters

| Factor | Influence on Crystallization |

|---|---|

| Cooling Rate | Slower cooling rates generally favor the formation of more stable polymorphic forms. annualreviews.org |

| Chemical Structure | Longer, saturated chains lead to higher melting points and more ordered crystals. Branching can disrupt packing. nih.gov |

| Solvent | The choice of solvent affects solubility and supersaturation, influencing crystal growth and form. researchgate.net |

| Impurities | Can act as nucleation sites or inhibit crystal growth, affecting the final crystalline structure. |

Process Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of the reaction and downstream processing to ensure efficiency, cost-effectiveness, and product quality. Key considerations include reaction kinetics, catalyst selection and recovery, and purification methods.

For the esterification reaction, process intensification strategies can be employed to enhance reaction rates and yields. mdpi.com This can involve using an excess of one reactant to shift the equilibrium towards the product, or the continuous removal of the water byproduct. In a large-scale setting, the choice between homogeneous and heterogeneous catalysis becomes critical. While homogeneous catalysts like sulfuric acid are effective, they can be difficult to remove from the final product, leading to purification challenges and potential product degradation. mdpi.com

Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer a significant advantage in large-scale production. mdpi.com These catalysts can be easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for catalyst recycling, which reduces both cost and environmental impact. The thermal stability of the chosen catalyst is also a key parameter, as esterification reactions are often conducted at elevated temperatures to increase the reaction rate. mdpi.com

Modeling and simulation are powerful tools for optimizing large-scale production processes. researchgate.netugent.be By developing a kinetic model of the esterification reaction, it is possible to predict the effects of various process parameters, such as temperature, catalyst loading, and reactant ratio, on the reaction yield and selectivity. This allows for the identification of optimal operating conditions without the need for extensive and costly experimental trials. researchgate.net

Downstream processing, primarily the purification of the final product, is another critical aspect of large-scale production. Techniques such as distillation, liquid-liquid extraction, and crystallization are commonly employed to remove unreacted starting materials, catalyst residues, and byproducts. The choice of purification method will depend on the physical properties of this compound and the impurities present. Given its likely high boiling point, vacuum distillation may be a suitable method for purification.

Interactive Table: Key Parameters for Large-Scale Ester Production

| Parameter | Importance in Process Optimization |

|---|---|

| Catalyst | Choice between homogeneous and heterogeneous affects purification and reusability. mdpi.com |

| Temperature | Affects reaction rate and equilibrium; must be balanced with potential side reactions. researchgate.net |

| Reactant Ratio | Using an excess of one reactant can drive the reaction to completion. |

| Byproduct Removal | Continuous removal of water shifts the equilibrium and increases yield. mdpi.com |

| Purification Method | Crucial for achieving high product purity; methods include distillation and crystallization. |

The synthesis of this compound can be achieved through classical esterification methods or by employing more modern and sustainable chemoenzymatic routes.

The most direct chemical synthesis would involve the esterification of 7-bromoheptanoic acid with heptadecan-9-ol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation with a suitable solvent like toluene. mdpi.com The general mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com

Alternatively, the synthesis can proceed through the reaction of an activated derivative of 7-bromoheptanoic acid, such as its acyl chloride or anhydride, with heptadecan-9-ol. This method is often faster and can be carried out under milder conditions but may be more expensive due to the need for an additional activation step.

Chemoenzymatic synthesis offers a greener and more selective alternative to traditional chemical methods. nih.govnih.gov Lipases are a class of enzymes that are highly effective at catalyzing esterification reactions in non-aqueous environments. The use of an immobilized lipase, for instance, would allow for easy separation of the catalyst from the reaction mixture and its subsequent reuse, which is a significant advantage for sustainable industrial processes. researchgate.net

A potential chemoenzymatic route to this compound would involve the direct lipase-catalyzed esterification of 7-bromoheptanoic acid and heptadecan-9-ol. The reaction would be carried out in an organic solvent to minimize the hydrolysis of the ester product. The high selectivity of lipases can also be advantageous in preventing side reactions, leading to a purer product and simplifying downstream processing.

Chemical Reactivity and Derivatization of Heptadecan 9 Yl 7 Bromoheptanoate

Nucleophilic Substitution Reactions at the Bromine Center

S2 Reactions with Various Nucleophiles

Heptadecan-9-yl 7-bromoheptanoate can undergo SN2 reactions with a variety of nucleophiles, leading to the displacement of the bromide ion. The secondary nature of the alkyl bromide within the heptadecan-9-yl group means that the reaction center is somewhat sterically hindered, which can affect reaction rates compared to primary alkyl halides. masterorganicchemistry.comlibretexts.org The general order of reactivity for halogens in SN2 reactions is I > Br > Cl > F, making the bromo-substituent a good leaving group. libretexts.org The rate of these reactions is also dependent on the strength of the nucleophile.

Common nucleophiles that can react with this compound include hydroxides, alkoxides, cyanides, and thiolates. For instance, reaction with sodium hydroxide (B78521) would yield the corresponding alcohol, Heptadecan-9-yl 7-hydroxyheptanoate. Similarly, reaction with sodium cyanide would introduce a nitrile group, forming Heptadecan-9-yl 7-cyanoheptanoate. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF to enhance the nucleophilicity of the attacking species.

Table 1: Representative SN2 Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product | Solvent | General Conditions |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Heptadecan-9-yl 7-hydroxyheptanoate | H₂O/THF | Heat |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Heptadecan-9-yl 7-azidoheptanoate | DMF | Heat |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Heptadecan-9-yl 7-cyanoheptanoate | DMSO | Heat |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | Heptadecan-9-yl 7-(methylthio)heptanoate | Ethanol | Room Temperature |

| Acetate (B1210297) (CH₃COO⁻) | Sodium Acetate (NaOAc) | Heptadecan-9-yl 7-acetoxyheptanoate | Acetic Acid | Heat |

This table is illustrative and based on general principles of SN2 reactions. Specific reaction conditions would require experimental optimization.

Formation of Nitrogen-Containing Derivatives from this compound

The synthesis of nitrogen-containing derivatives from this compound is a key transformation for creating novel amphiphilic molecules, such as amino lipids. google.com These derivatives are typically synthesized via nucleophilic substitution reactions where the nucleophile is a nitrogen-containing species.

A common method is the direct reaction with ammonia (B1221849) or primary or secondary amines. organic-chemistry.orgprinceton.edu However, this approach can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the product amine. princeton.edu To achieve more selective synthesis of primary amines, the Gabriel synthesis is a preferred method. This involves the reaction of the alkyl bromide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org Another approach is the reaction with sodium azide to form an alkyl azide, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. nih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives

| Reagent(s) | Intermediate Product | Final Product | Reaction Type |

| 1. Potassium Phthalimide2. Hydrazine | N-(7-(Heptadecan-9-yloxy)-7-oxoheptyl)phthalimide | Heptadecan-9-yl 7-aminoheptanoate | Gabriel Synthesis |

| 1. Sodium Azide (NaN₃)2. LiAlH₄ or H₂/Pd | Heptadecan-9-yl 7-azidoheptanoate | Heptadecan-9-yl 7-aminoheptanoate | Azide Reduction |

| Ammonia (NH₃) | - | Mixture of primary, secondary, and tertiary amines | Direct Amination |

| Dimethylamine ((CH₃)₂NH) | - | Heptadecan-9-yl 7-(dimethylamino)heptanoate | Direct Amination |

This table presents potential synthetic routes. Yields and selectivity depend on specific reaction conditions.

The resulting amino-functionalized lipids are of interest for various applications, including as components of liposomes for drug and gene delivery. mdpi.com The nature of the linker and the hydrophobic tails, such as the heptadecan-9-yl group, can significantly influence the properties and efficacy of these cationic lipids. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be applied to alkyl bromides like this compound. nih.govresearchgate.net The Suzuki and Heck reactions are prominent examples of such transformations.

The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The coupling of secondary alkyl bromides can be challenging but has been achieved using specific catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands. researchgate.netorganic-chemistry.orgnih.gov For this compound, a Suzuki coupling with an arylboronic acid could be used to introduce an aromatic moiety at the end of the heptanoate (B1214049) chain.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While traditionally used with aryl and vinyl halides, advancements have extended its scope to include alkyl halides. nih.govnih.gov A Heck reaction of this compound with an alkene like styrene (B11656) would result in the formation of a new carbon-carbon double bond.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂ / SPhos / Base | Heptadecan-9-yl 7-phenylheptanoate |

| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Base | Heptadecan-9-yl 9-phenylnon-8-enoate |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Base | Heptadecan-9-yl 9-phenylnon-8-ynoate |

This table provides illustrative examples. The choice of catalyst, ligand, base, and solvent is critical for reaction success and requires careful optimization.

Reactions Involving the Ester Moiety

The ester group in this compound is another key site for chemical modification, primarily through hydrolysis and transesterification reactions.

Chemical Hydrolysis Kinetics and Mechanisms of this compound

The hydrolysis of this compound involves the cleavage of the ester bond to yield 7-bromoheptanoic acid and heptadecan-9-ol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible process that proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of the alcohol (heptadecan-9-ol) and regeneration of the acid catalyst. libretexts.org To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. libretexts.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the alkoxide (heptadecan-9-oxide), which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

The kinetics of hydrolysis for long-chain esters, such as wax esters, have been studied and can be influenced by factors like the chain length of both the fatty acid and alcohol moieties. nih.govsciforschenonline.orgbiorxiv.orgresearchgate.net The rate of hydrolysis can be determined by monitoring the disappearance of the ester or the appearance of the products over time. For base-catalyzed hydrolysis, the reaction is typically second-order, being first-order in both the ester and the hydroxide ion.

Table 4: Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Acid-Catalyzed Hydrolysis | Effect on Base-Catalyzed Hydrolysis |

| Temperature | Rate increases with temperature | Rate increases with temperature |

| Concentration of H⁺ | Rate increases with [H⁺] | Not applicable |

| Concentration of OH⁻ | Not applicable | Rate increases with [OH⁻] |

| Steric Hindrance | Slower rates for sterically hindered esters | Slower rates for sterically hindered esters |

| Solvent | Polarity can influence reaction rates | Polarity and ability to solvate ions are important |

Transesterification Processes for Alkyl Chain Exchange

Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. wikipedia.org This reaction is also catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, transesterification would involve reacting it with a different alcohol in the presence of a catalyst to produce a new ester of 7-bromoheptanoic acid and heptadecan-9-ol.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion. masterorganicchemistry.com

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The mechanism is analogous to base-catalyzed hydrolysis, with the alkoxide acting as the nucleophile. masterorganicchemistry.com

N-heterocyclic carbenes have also been shown to be effective catalysts for the transesterification of secondary alcohols under mild conditions. acs.org Additionally, enzymatic transesterification using lipases offers a green alternative for these transformations. researchgate.net

Table 5: Potential Transesterification Reactions

| Reactant Alcohol | Catalyst | Potential Product |

| Methanol (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Methyl 7-bromoheptanoate |

| Ethanol (C₂H₅OH) | H₂SO₄ (acid) or NaOC₂H₅ (base) | Ethyl 7-bromoheptanoate |

| tert-Butanol ((CH₃)₃COH) | Acid catalyst (base may cause elimination) | tert-Butyl 7-bromoheptanoate |

| Ethylene Glycol (HOCH₂CH₂OH) | Acid or base catalyst | 2-Hydroxyethyl 7-bromoheptanoate |

This table illustrates possible transesterification products. The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Reduction of the Ester Group to Alcohol Functionalities

The ester functional group in this compound can be chemically reduced to yield two separate alcohol molecules. This transformation involves the cleavage of the ester bond and the addition of hydrogen across the carbonyl group. Strong reducing agents are typically required for this process.

Detailed research findings indicate that while specific reduction studies on this compound are not prevalent in the literature, the reaction is a fundamental and predictable transformation in organic synthesis. The expected products from the complete reduction of the ester are 7-bromoheptan-1-ol and heptadecan-9-ol. The general transformation is outlined below.

Reaction Scheme: Ester Reduction

Commonly used reagents for this type of transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, which is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The process involves nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by a second hydride attack on the resulting aldehyde intermediate.

Table 1: Products of Ester Group Reduction

| Reactant | Product 1 | Product 2 |

|---|

Radical Reactions and Photochemical Transformations of Brominated Esters

The presence of a carbon-bromine bond in this compound makes it susceptible to radical reactions, which can be initiated by light or heat. These reactions are critical for forming new carbon-carbon or carbon-heteroatom bonds.

Photochemical activation, typically involving UV irradiation, can induce the homolytic cleavage of the C-Br bond. libretexts.org This bond is weaker than C-H or C-C bonds, making it the most likely point of initial radical formation. This initiation step generates a bromine radical and a primary alkyl radical at the terminus of the heptanoate chain. libretexts.org

Once formed, these highly reactive radical species can participate in a variety of subsequent reactions, such as hydrogen abstraction from other molecules or addition across double bonds, propagating a chain reaction. libretexts.org While specific studies on this compound are limited, its structural similarity to other bromoalkanes suggests it would undergo such photo-induced transformations. youtube.com

Free radical reactions proceed via a well-established chain mechanism consisting of three distinct phases: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: This phase involves the initial creation of radical species. For a bromoalkane, this is typically achieved by supplying energy (e.g., UV light or heat) to break the C-Br bond, a process known as homolytic fission. youtube.com

Propagation: In this phase, a radical reacts with a non-radical molecule to form a new product and another radical, which continues the chain. libretexts.orglibretexts.org This cycle can repeat many times, generating the bulk of the reaction products. For instance, a bromine radical could abstract a hydrogen atom from another alkyl chain, creating HBr and a new alkyl radical.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. youtube.com This can happen in several ways, such as two bromine radicals combining, two alkyl radicals coupling, or a bromine radical and an alkyl radical joining. youtube.com

Table 2: General Mechanism of a Free Radical Chain Reaction

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of radicals from a non-radical species via homolysis, often induced by UV light or heat. libretexts.org | R-Br + hν → R• + Br• |

| Propagation | A radical reacts with a stable molecule to form a product and a new radical, continuing the chain. libretexts.org | R-H + Br• → R• + H-Br |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org | R• + Br• → R-Br |

Further Functionalization of the Alkyl Chains

The long alkyl chains of this compound offer sites for further modification, although they are generally less reactive than the ester or bromide functional groups. Introducing unsaturation into these chains opens up pathways for a wider range of transformations.

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes like those based on ruthenium or tungsten. wikipedia.orglibretexts.org Since this compound is a saturated molecule, it cannot directly participate in olefin metathesis. However, a derivative containing a carbon-carbon double bond could be synthesized, for example, through an elimination reaction of HBr to create an unsaturated ester.

This hypothetical unsaturated analogue could then undergo several types of olefin metathesis:

Cross-Metathesis: Reaction with another olefin can modify the chain length or add new functional groups. rsc.org This is often driven by the formation of a volatile byproduct like ethylene. wikipedia.org

Ring-Closing Metathesis (RCM): If two double bonds are present in the same molecule, RCM can be used to form cyclic compounds. harvard.edu

Ring-Opening Metathesis Polymerization (ROMP): An unsaturated cyclic derivative could be polymerized via ROMP to create long-chain polymers. libretexts.org

The development of catalysts tolerant to various functional groups has made olefin metathesis a versatile tool for modifying complex molecules like long-chain esters derived from fatty acids. rsc.orgrsc.org

Beyond the reduction of the ester group, other selective redox reactions can be performed on derivatives of this compound. The selective oxidation of long-chain alcohols, such as those produced from ester reduction, is a key transformation. csic.es

For example, the secondary alcohol, heptadecan-9-ol, obtained from the reduction of the parent ester, could be selectively oxidized to the corresponding ketone, heptadecan-9-one. Various catalytic systems, some utilizing clean oxidants like O₂ or H₂O₂, have been developed for the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity and avoiding unwanted side reactions like C-C bond cleavage. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-bromoheptan-1-ol |

| Heptadecan-9-ol |

| Heptadecan-9-one |

| This compound |

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives from this compound involves strategic manipulation of its two reactive centers: the ester group and the bromo-substituent. By employing a variety of reagents and reaction conditions, a diverse array of molecules with multiple functional groups can be prepared. These reactions can be broadly categorized into transformations involving nucleophilic substitution at the bromine-bearing carbon and reactions at the ester carbonyl group.

One of the most straightforward approaches to derivatization is through nucleophilic substitution of the bromide ion. A wide range of nucleophiles can be employed to introduce new functionalities at the 7-position of the heptanoate chain. For instance, reaction with sodium azide introduces an azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry. Similarly, cyanide can be introduced to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The ester functional group can also be targeted to introduce further diversity. Hydrolysis of the ester, typically under acidic or basic conditions, yields 7-bromoheptanoic acid and heptadecan-9-ol. These two products can then be individually functionalized. For example, the carboxylic acid can be converted to an amide or another ester, while the secondary alcohol can be oxidized to a ketone.

More complex polyfunctionalized derivatives can be synthesized by performing sequential reactions that modify both ends of the molecule. For example, the bromide can first be substituted with a protected functional group, followed by transformation of the ester, and finally deprotection. This allows for the controlled introduction of multiple, different functional groups.

The following tables outline some of the key synthetic transformations that can be used to generate polyfunctionalized derivatives from this compound.

Table 1: Derivatization via Nucleophilic Substitution of Bromide

| Reagent(s) | Functional Group Introduced | Product Name |

| Sodium azide (NaN₃) | Azide (-N₃) | Heptadecan-9-yl 7-azidoheptanoate |

| Sodium cyanide (NaCN) | Nitrile (-CN) | Heptadecan-9-yl 7-cyanoheptanoate |

| Sodium hydroxide (NaOH) | Hydroxyl (-OH) | Heptadecan-9-yl 7-hydroxyheptanoate |

| Ammonia (NH₃) | Amine (-NH₂) | Heptadecan-9-yl 7-aminoheptanoate |

| Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanate (-SCN) | Heptadecan-9-yl 7-thiocyanatoheptanoate |

Table 2: Derivatization via Reaction at the Ester Group

| Reagent(s) | Reaction Type | Product(s) |

| Lithium aluminum hydride (LiAlH₄) | Reduction | 7-Bromoheptan-1-ol and Heptadecan-9-ol |

| Sodium hydroxide (NaOH), then H₃O⁺ | Hydrolysis | 7-Bromoheptanoic acid and Heptadecan-9-ol |

| Methylamine (CH₃NH₂) | Aminolysis | N-Methyl-7-bromoheptanamide and Heptadecan-9-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Grignard Reaction | 7-Bromo-1,1-diethyl-1-heptanol and Heptadecan-9-ol |

Table 3: Synthesis of Polyfunctionalized Derivatives

| Reaction Sequence | Intermediate/Final Product(s) | Functional Groups Present |

| 1. NaN₃2. LiAlH₄ | 7-Azidoheptan-1-ol and Heptadecan-9-ol | Azide, Primary Alcohol, Secondary Alcohol |

| 1. NaCN2. H₂/Pd | 8-Amino-octan-1-ol and Heptadecan-9-ol | Primary Amine, Primary Alcohol, Secondary Alcohol |

| 1. NaOH, H₂O2. SOCl₂3. NH₃ | 7-Bromoheptanamide and Heptadecan-9-ol | Bromoalkane, Primary Amide, Secondary Alcohol |

The synthesis of these derivatives highlights the utility of this compound as a building block in organic synthesis. The ability to selectively modify either functional group, or both, provides a pathway to a wide range of complex molecules with tailored properties for various applications in materials science and medicinal chemistry. Further research into the reactivity of this compound could unveil even more sophisticated synthetic routes to novel polyfunctionalized materials.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of molecules like Heptadecan-9-yl 7-bromoheptanoate. In long-chain fatty acid esters, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. youtube.comresearchgate.net

In the ¹H NMR spectrum of a related compound, ethyl 7-bromoheptanoate, key signals would be expected for the protons on the carbon adjacent to the bromine atom and the protons of the ethyl group, providing information about the electronic environment of these functional groups. nih.gov For this compound, the proton at the C9 position of the heptadecyl group, being attached to the ester oxygen, would exhibit a characteristic chemical shift, typically in the range of 4-5 ppm. youtube.com The surrounding methylene (B1212753) protons would present as a complex multiplet in the aliphatic region. youtube.com

¹³C NMR spectroscopy offers a wider chemical shift dispersion, allowing for the resolution of individual carbon signals. researchgate.net The carbonyl carbon of the ester group would appear significantly downfield, typically around 173 ppm. youtube.com The carbon bonded to the bromine atom (C7 of the heptanoate (B1214049) moiety) and the carbon of the alcohol moiety bonded to the ester oxygen (C9 of the heptadecanol moiety) would also have distinct and informative chemical shifts.

To definitively assign the relative stereochemistry at the chiral center (C9), advanced NMR techniques such as Nuclear Overhauser Effect (nOe) spectroscopy can be employed. wordpress.com By irradiating specific protons and observing through-space interactions with nearby protons, the spatial proximity of different parts of the molecule can be determined, which is crucial for establishing the three-dimensional structure. wordpress.com For complex molecules that are difficult to crystallize, solid-state NMR can also be a powerful technique for stereochemical and conformational analysis. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Ester) | - | ~173 |

| CH-O (Heptadecan-9-yl) | ~4.8 - 5.0 (multiplet) | ~70-75 |

| CH₂-Br (Bromoheptanoate) | ~3.4 (triplet) | ~33-38 |

| CH₂ adjacent to C=O | ~2.3 (triplet) | ~34-39 |

| -(CH₂)n- (Alkyl chains) | ~1.2 - 1.6 (multiplet) | ~22-32 |

| CH₃ (Terminal) | ~0.9 (triplet) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and for studying its fragmentation pathways under ionization. The molecular ion peak in the mass spectrum will confirm the compound's molecular weight. For esters, common fragmentation patterns include cleavage at the C-C bond adjacent to the carbonyl group (α-cleavage) and the McLafferty rearrangement. libretexts.orgwhitman.edulibretexts.org

Upon electron impact ionization, the molecule can undergo fragmentation, leading to characteristic ions. The presence of bromine would result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). youtube.com

Key fragmentation pathways for long-chain esters include the loss of the alkoxy group (-OR) and rearrangements involving hydrogen transfer. libretexts.org The McLafferty rearrangement, if a gamma-hydrogen is available, can lead to the elimination of a neutral alkene molecule. wikipedia.org Analysis of the fragment ions allows for the reconstruction of the molecule's structure. For instance, the observation of an acylium ion corresponding to the bromoheptanoyl moiety would confirm that part of the structure.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Monoisotopic) | Possible Fragment Structure | Fragmentation Process |

| 460.2916 | [C₂₅H₄₉BrO₂]⁺ | Molecular Ion |

| 221.0175 / 223.0155 | [Br(CH₂)₆CO]⁺ | α-cleavage, loss of heptadecenyl radical |

| 239.3154 | [C₁₇H₃₅]⁺ | Cleavage of ester bond with charge on alkyl chain |

| Varies | Alkyl chain fragments | Successive loss of CH₂ units from the heptadecyl chain |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to monitor the progress of its synthesis. wpmucdn.com

The IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, generally in the 600-500 cm⁻¹ range. The long aliphatic chains would give rise to characteristic C-H stretching and bending vibrations.

Raman spectroscopy, being complementary to IR, is particularly useful for analyzing non-polar bonds. The C-C backbone of the long alkyl chains would show characteristic signals in the Raman spectrum. In-line monitoring of esterification reactions using IR spectroscopy can track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic ester C=O stretch, providing real-time data on reaction kinetics. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-H (Alkyl) | Bending | 1375 - 1465 |

| C-Br | Stretching | 600 - 500 |

X-ray Crystallography of Derivatives for Solid-State Structure Determination

Obtaining a single crystal of a long, flexible molecule like this compound for X-ray crystallography can be challenging. However, the solid-state structure can be determined by analyzing derivatives of the compound. nih.gov Long-chain aliphatic compounds typically crystallize in a lamellar fashion, forming layers. nist.govcolostate.edu

By preparing a suitable crystalline derivative, for example, through co-crystallization with a host molecule or by derivatizing the bromo- or ester-functional group, it is possible to obtain crystals suitable for single-crystal X-ray diffraction. This technique would provide unambiguous information about the bond lengths, bond angles, and the conformation of the molecule in the solid state, including the stereochemistry at the C9 position. rsc.org The packing of the molecules in the crystal lattice would also be revealed, offering insights into intermolecular interactions. acs.org

Chromatographic Methods (GC-MS, LC-MS) for Purity and Reaction Monitoring Beyond Basic Identification

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for monitoring the progress of the esterification reaction. sigmaaldrich.com

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. wpmucdn.com It can separate the final product from starting materials (7-bromoheptanoic acid and heptadecan-9-ol) and any side products. The retention time provides a measure of the compound's identity, while the mass spectrum from the MS detector confirms its structure. nih.gov By taking aliquots from the reaction mixture over time, the conversion of reactants to products can be quantified. nih.gov

For less volatile or thermally labile compounds, LC-MS is the preferred method. It can be used to monitor the reaction and to purify the final product. The choice of the stationary and mobile phases is critical for achieving good separation. The mass spectrometer detector provides molecular weight and structural information for the eluted compounds. sigmaaldrich.com Both GC-MS and LC-MS are powerful tools for ensuring the high purity of the final product, which is critical for its subsequent use.

Computational Chemistry and Theoretical Investigations of Heptadecan 9 Yl 7 Bromoheptanoate

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is particularly useful for predicting reaction pathways and transition states by calculating the potential energy surface of a reaction. For Heptadecan-9-yl 7-bromoheptanoate, DFT calculations can elucidate the mechanisms of its potential reactions, such as nucleophilic substitution at the carbon atom bonded to the bromine.

A primary application of DFT in this context would be to model the substitution reaction of the bromine atom. By calculating the energy profiles for different reaction mechanisms, such as SN1 and SN2, the most likely pathway can be determined. DFT can compute the activation energies for these pathways, providing a quantitative measure of the reaction kinetics. researchgate.netznaturforsch.com For instance, the reaction of this compound with a nucleophile (e.g., a hydroxide (B78521) ion) can be modeled to determine the transition state geometries and energies.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution on this compound

| Reaction Pathway | Reactant Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Energy (kJ/mol) | Activation Energy (kJ/mol) |

| SN1-like | 0 | 110 | -30 | 110 |

| SN2-like | 0 | 85 | -30 | 85 |

Note: These are illustrative values for this compound and are intended to demonstrate the type of data generated from DFT calculations. Actual values would require specific computational studies.

The data in Table 1 suggests a preference for an SN2-like mechanism due to a lower activation barrier, a common finding for primary and some secondary bromoalkanes. DFT also allows for the investigation of solvent effects on the reaction pathway, which is crucial for predicting reactivity in a realistic chemical environment.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the molecule's motion over time, MD provides detailed information about its conformational landscape and flexibility. For a long-chain molecule like this compound, with its numerous rotatable single bonds, MD simulations are invaluable for understanding its three-dimensional structure and behavior in solution. acs.orgacs.org

Table 2: Hypothetical Conformational Population Analysis from a Molecular Dynamics Simulation of this compound

| Conformation Type | Dihedral Angle Range (C-C-C-C) | Population (%) | Average Energy (kcal/mol) |

| Anti (Extended) | 150° to 180° | 65 | -5.2 |

| Gauche | 50° to 70° | 30 | -4.8 |

| Eclipsed (Transient) | -10° to 10° | <5 | +3.5 |

Note: This table presents hypothetical data illustrating the likely preference for extended conformations in a non-polar solvent, a typical result for long-chain alkanes.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity or reactivity. drugdesign.orgwiley.com For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations based on a set of calculated molecular descriptors. acs.orgdergipark.org.tr

To build a QSAR model, a range of descriptors for this compound would be calculated. These can be categorized as electronic, steric, and hydrophobic. researchgate.net For instance, descriptors such as the partial charge on the carbon atom attached to the bromine, the molecule's surface area, and its octanol-water partition coefficient (logP) could be used to predict its susceptibility to nucleophilic attack. nih.gov Such models are particularly useful for comparing the reactivity of a series of related compounds. nih.govnih.gov

Table 3: Hypothetical Molecular Descriptors for this compound for a QSAR Model

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | Partial Charge on C-Br carbon | +0.15 e |

| Dipole Moment | 2.1 D | |

| HOMO Energy | -9.8 eV | |

| LUMO Energy | +1.2 eV | |

| Steric | Molecular Volume | 550 ų |

| Surface Area | 750 Ų | |

| Hydrophobic | LogP | 9.5 |

Note: These values are hypothetical and serve as examples of descriptors that would be used in a QSAR study.

By correlating these descriptors with experimentally determined reaction rates for a set of similar bromoalkane esters, a predictive QSAR model could be established. This would allow for the estimation of the reactivity of this compound without the need for direct experimental measurement.

Electronic Structure Analysis of the Bromine-Carbon Bond

A detailed analysis of the electronic structure of the bromine-carbon (C-Br) bond in this compound can provide fundamental insights into its reactivity. Computational methods like Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can characterize the nature of this bond. fluorine1.ruresearchgate.net

The C-Br bond is inherently polar due to the higher electronegativity of bromine compared to carbon. This results in a partial positive charge on the carbon atom and a partial negative charge on the bromine atom, making the carbon an electrophilic center susceptible to nucleophilic attack. byjus.com Computational analysis can quantify this charge distribution and the bond's polarization. Furthermore, the analysis can determine the bond dissociation energy (BDE), which is the energy required to break the C-Br bond homolytically. unizin.orglibretexts.orgjove.com

Table 4: Hypothetical Electronic Properties of the C-Br Bond in this compound

| Property | Calculated Value | Method |

| Bond Length | 1.95 Å | DFT (B3LYP/6-31G) |

| Bond Dissociation Energy | 290 kJ/mol | DFT (B3LYP/6-31G) |

| NBO Charge on Carbon | +0.18 | NBO Analysis |

| NBO Charge on Bromine | -0.18 | NBO Analysis |

| HOMO-LUMO Gap | 11.0 eV | DFT |

Note: These are illustrative values based on typical findings for bromoalkanes and are subject to the specific computational method used. unizin.orgnepjol.infoquora.com The C-Br bond length is slightly longer than in smaller haloalkanes due to the electron-donating nature of the alkyl chain.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would further illuminate the molecule's reactivity. fluorine1.ruconsensus.app For a reaction with a nucleophile, the LUMO, which would likely be centered on the antibonding σ* orbital of the C-Br bond, is the key orbital involved in accepting electrons. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Role As a Synthetic Intermediate and Building Block in Materials and Supramolecular Chemistry Research

Precursor in the Synthesis of Functionalized Lipids for Research Applications

Heptadecan-9-yl 7-bromoheptanoate serves as a key precursor in the synthesis of a variety of functionalized lipids. The presence of the terminal bromine atom allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional head groups. This versatility is crucial in the design and synthesis of custom lipids for specific research applications, particularly in the field of drug delivery and membrane biophysics.

For instance, the bromo-functionalized tail can be reacted with various amines, thiols, or azides to attach moieties such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or targeting ligands. This modular approach allows for the fine-tuning of the physicochemical properties of the resulting lipids, influencing their self-assembly behavior and their interactions with biological systems.

Table 1: Examples of Functionalized Lipids Synthesized from this compound

| Functional Head Group | Resulting Lipid Type | Potential Research Application |

| Azide (B81097) | Azido-lipid | Click chemistry conjugations |

| Amine | Cationic lipid | Gene delivery, siRNA encapsulation |

| Thiol | Thiol-lipid | Surface modification, nanoparticle functionalization |

| Polyethylene glycol (PEG) | PEGylated lipid | Stealth liposomes, improved circulation time |

Monomer in the Development of Specialty Polymers and Copolymers

While direct and extensive research on the use of this compound as a monomer is limited in publicly available literature, its structure suggests potential applications in the synthesis of specialty polymers. The terminal bromo group can act as an initiator or a monomer in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

The incorporation of this long-chain, lipid-like monomer could impart unique properties to the resulting polymers, such as hydrophobicity, self-assembly capabilities, and potential for creating amphiphilic block copolymers. These materials could find applications in areas like surface coatings, nanocarriers, and biomaterials. Further research is required to fully explore and validate the utility of this compound in polymer chemistry.

Scaffold for the Construction of Complex Organic Architectures

The defined structure of this compound makes it a suitable scaffold for the construction of more complex organic molecules. The ester linkage provides a central point from which to build, while the reactive bromo group offers a site for further elaboration. This allows for the systematic construction of molecules with precise spatial arrangements of functional groups.

For example, the bromo-terminus could be converted to other functional groups, which could then participate in cross-coupling reactions or other carbon-carbon bond-forming strategies. This would enable the synthesis of dendrimers, multi-armed molecules, or other intricate architectures with potential applications in catalysis, molecular recognition, and nanotechnology. However, specific examples of its use as a primary scaffold in the synthesis of highly complex architectures are not widely reported in current scientific literature.

Design and Synthesis of Self-Assembling Molecular Systems

The amphiphilic nature of molecules derived from this compound, possessing a bulky hydrophobic tail and a modifiable polar head group, makes them prime candidates for the design and synthesis of self-assembling molecular systems. In aqueous environments, these molecules can spontaneously organize into various supramolecular structures such as micelles, vesicles, or liquid crystalline phases.

The ability to precisely control the chemical nature of the head group, as described in section 6.1, allows for the tuning of the self-assembly behavior. This is a critical aspect in the development of "smart" materials that can respond to external stimuli such as pH, temperature, or light. While the fundamental principles of amphiphile self-assembly support this application, detailed studies focusing specifically on systems derived from this compound are not extensively documented.

Future Research Directions and Challenges

Development of Stereoselective Syntheses for Chiral Analogs

The heptadecan-9-yl portion of the molecule contains a chiral center at the C-9 position. The development of stereoselective synthetic methods to produce enantiomerically pure analogs of Heptadecan-9-yl 7-bromoheptanoate represents a significant and valuable research direction. The synthesis of chiral esters is a well-established field, with numerous strategies that could be adapted for this specific target. mdpi.comorganic-chemistry.org

Current Approaches and Future Adaptations:

Enzymatic Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols, which could be applied to 1-heptadecan-9-ol. mdpi.comnih.gov This process involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the esterified product. Future work could focus on identifying or engineering lipases with high enantioselectivity for long-chain branched alcohols. nih.gov

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, DKR combines enzymatic resolution with in-situ racemization of the unreacted alcohol enantiomer. mdpi.comorganic-chemistry.org This is often achieved using a metal catalyst, such as a ruthenium complex. organic-chemistry.org Research into suitable racemization catalysts that are compatible with the lipase (B570770) and the long-chain alcohol substrate would be a key challenge.

Asymmetric Synthesis: The development of asymmetric routes to chiral 1-heptadecan-9-ol would provide direct access to enantiopure starting material. This could involve asymmetric hydrogenation of a corresponding ketone or the use of chiral auxiliaries.

The synthesis of chiral analogs would enable the investigation of stereochemistry on the compound's physical properties and its potential applications, for instance, in the formation of chiral liquid crystals or as chiral building blocks in the synthesis of complex molecules.

Exploration of Novel Catalytic Systems for Efficient Transformations

The bromine atom in the 7-bromoheptanoate moiety offers a versatile handle for a wide range of chemical transformations. Research into novel catalytic systems to efficiently modify this part of the molecule is a promising avenue.

Potential Catalytic Transformations:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The bromo-functionalized ester could be a substrate for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce a variety of functional groups. Research could focus on developing catalysts that are effective for long-chain aliphatic bromides, which can be challenging substrates.

Atom Transfer Radical Polymerization (ATRP): The bromo group could serve as an initiator for ATRP, allowing for the synthesis of well-defined polymers with a long-chain lipid-like end group. This could lead to the creation of novel amphiphilic block copolymers with interesting self-assembly properties.

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a mild and powerful method for a variety of chemical transformations. acs.org Research could explore the use of photoredox catalysis to activate the C-Br bond for subsequent reactions, potentially under milder conditions than traditional methods. acs.org

A significant challenge will be to ensure that these catalytic transformations are compatible with the ester functionality, which can be susceptible to hydrolysis or other side reactions under certain conditions.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. acs.orgnih.gov A patented continuous-flow approach for a related compound has already been reported, highlighting the feasibility of this strategy. vulcanchem.com

Advantages of Flow Synthesis for Long-Chain Esters:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, which is crucial for managing potentially exothermic reactions and maintaining precise temperature control. acs.org

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents or intermediates.

Increased Efficiency and Automation: Flow chemistry allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification and enabling automated synthesis. acs.orgnih.gov

Future research should focus on optimizing the continuous-flow synthesis of this compound and integrating it with downstream processing and purification steps. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to further streamline the process. riken.jp

Advanced Studies on Surface Chemistry and Interfacial Phenomena of Related Long-Chain Esters

The amphiphilic nature of long-chain esters like this compound suggests they will exhibit interesting behavior at interfaces. royalsocietypublishing.orgacs.org Understanding these properties is crucial for potential applications in areas such as emulsion stabilization, surface modification, and drug delivery. uobaghdad.edu.iq

Key Research Areas in Surface Chemistry:

Monolayer Formation and Stability: The study of Langmuir-Blodgett films can provide insights into the packing and orientation of these molecules at the air-water interface. acs.org The influence of the branched alkyl chain and the bromo-functionalized headgroup on monolayer properties would be of particular interest.

Interfacial Tension and Emulsification: The ability of this compound to lower the interfacial tension between oil and water phases could be quantified. This would inform its potential use as an emulsifier or surfactant in various formulations.

Interaction with Lipid Bilayers: Given the structural similarity to lipids, investigating the interaction of this compound with model cell membranes (liposomes) could reveal its potential for use in lipid nanoparticle formulations for drug delivery. broadpharm.commedchemexpress.combroadpharm.com

Advanced analytical techniques such as neutron reflectometry, atomic force microscopy (AFM), and molecular dynamics (MD) simulations could be employed to gain a detailed understanding of the behavior of these long-chain esters at interfaces.

Q & A

Q. What are the established synthetic routes for Heptadecan-9-yl 7-bromoheptanoate, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis typically involves esterification and bromination steps. For example, ethyl 7-bromoheptanoate can react with heptadecan-9-ol under basic conditions (e.g., Cs₂CO₃ in DMF at 90°C) to form the ester linkage . Key parameters include:

- Temperature control : To avoid side reactions like hydrolysis or elimination.

- Stoichiometry : Excess heptadecan-9-yl alcohol ensures complete esterification.

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted bromoheptanoate derivatives.

Characterization via LCMS (e.g., m/z 657 [M+H]+) and ¹H/¹³C NMR confirms structural integrity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- LCMS : Validates molecular weight and purity (e.g., observed [M+H]+ peak matching theoretical calculations) .

- NMR : ¹H NMR identifies proton environments (e.g., methylene groups adjacent to the ester and bromine moieties), while ¹³C NMR confirms carbonyl and alkyl chain carbons .

- HPLC : Quantifies purity (>95% for research-grade material) and detects impurities .

Q. What safety precautions are required when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates during synthesis .

- Storage : Store at -20°C in airtight containers to prevent degradation .

- Disposal : Follow hazardous waste protocols for halogenated organics .

Advanced Research Questions

Q. How can researchers optimize lipid nanoparticle (LNP) formulations using this compound for nucleic acid delivery?

Methodological Answer:

- Component Ratios : Vary the molar ratio of this compound (ionizable lipid), cholesterol, and PEG-lipids to balance stability and transfection efficiency. For example, a 50:38.5:10:1.5 ratio (ionizable lipid:cholesterol:helper lipid:PEG-lipid) is a common starting point .

- Particle Size Control : Use microfluidic mixing to achieve 80–100 nm particles, monitored via dynamic light scattering (DLS) .

- In Vitro Testing : Evaluate transfection efficiency in HEK293 cells using luciferase reporter assays and compare with commercial LNPs .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control : Implement HPLC and LCMS for every batch to confirm purity and structural consistency .

- Reagent Sourcing : Use high-purity (>99%) starting materials (e.g., 7-bromoheptanoic acid derivatives) from certified suppliers to minimize impurity carryover .

- Process Automation : Employ automated synthesis platforms to standardize reaction times and temperatures .

Q. What experimental strategies resolve contradictions in cellular uptake efficiency data for LNPs containing this compound?

Methodological Answer:

- Standardized Assays : Use flow cytometry with fluorescently tagged nucleic acids (e.g., Cy5-siRNA) to quantify uptake across cell lines .

- Control Variables : Fix parameters like incubation time (4–24 hrs), temperature (37°C), and serum concentration (10% FBS) to isolate lipid-specific effects .

- Comparative Studies : Benchmark against well-characterized LNPs (e.g., SM-102-based formulations) to identify formulation-dependent variability .

Q. How can the stability of this compound under physiological conditions be evaluated?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LCMS at 0, 24, and 48 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess phase transitions and decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light and track bromine dissociation using ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products